3-Ncs-dizocilpine
Description
Properties
CAS No. |
149818-12-2 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N2S/c1-17-14-5-3-2-4-13(14)16(19-17)8-11-6-7-12(18-10-20)9-15(11)17/h2-7,9,16,19H,8H2,1H3 |
InChI Key |
IROZIFSXGAXYRY-UHFFFAOYSA-N |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
Canonical SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
Synonyms |
3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine, (R)-isomer 3-NCS-dizocilpine MK-801 3-isothiocyanate MK801-NCS-3 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms of 3 Ncs Dizocilpine and Dizocilpine Analogs
Elucidation of N-methyl-D-aspartate Receptor Binding Site Characteristics
The interaction of dizocilpine (B47880) and its analogs with the NMDA receptor is characterized by high affinity and specificity, targeting a site within the ion channel itself.
Characterization of High-Affinity Binding Sites within the NMDA Receptor Complex
Dizocilpine and its derivatives are known to bind with high affinity to sites within the NMDA receptor complex. nih.gov Studies using radiolabeled dizocilpine, [3H]MK-801, have identified a high-affinity binding site in brain membranes. nih.govnih.gov In rat cerebral cortical membranes, [3H]MK-801 labels a population of sites with a dissociation constant (Kd) of 6.3 nM and a maximum binding capacity (Bmax) of 2.37 pmol/mg of protein. nih.gov The affinity of dizocilpine for its binding site is notably high, with some studies reporting a Kd of approximately 3 nM. nih.gov This high affinity contributes to its potent antagonistic effects. nih.govnih.gov The binding is also stereospecific, with the (+) enantiomer of MK-801 showing higher affinity. nih.gov
The distribution of these high-affinity binding sites is not uniform throughout the brain, with higher densities found in the hippocampus and cortex. nih.gov This regional distribution aligns with the roles of NMDA receptors in higher cognitive functions.
Investigation of Interaction with the Phencyclidine (PCP) Binding Site
The binding site for dizocilpine is located within the ion channel of the NMDA receptor and is often referred to as the phencyclidine (PCP) binding site, as it is also the site of action for PCP and related compounds. wikipedia.orgnih.govwikipedia.org This site is distinct from the agonist binding sites for glutamate (B1630785) and glycine (B1666218). nih.gov The interaction of dizocilpine with the PCP site is non-competitive, meaning it does not compete with glutamate or glycine for binding. nih.govwikidoc.org
An electrophilic affinity ligand, (+)-3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrochloride, also known as (+)-MK801-NCS or 3-NCS-dizocilpine, has been used to further characterize the PCP binding site. nih.gov This compound acts as an acylator, forming a covalent bond with the receptor. nih.gov Studies with [3H]1-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP), another ligand for the PCP site, have suggested the existence of at least two distinct PCP binding sites, termed PCP site 1 (MK-801-sensitive) and PCP site 2 (MK-801-insensitive). nih.gov In mouse brain membranes, the Kd values for [3H]TCP binding to these sites were 12 nM and 68 nM, respectively, with corresponding Bmax values of 1442 and 734 fmol/mg protein. nih.gov Interestingly, the administration of (+)-MK801-NCS was found to decrease the binding of 3H-MK801 to site 1 but did not affect [3H]TCP binding to this site, suggesting that [3H]TCP and 3H-MK801 may label different domains within the PCP binding site associated with the NMDA receptor. nih.gov
Analysis of Voltage- and Use-Dependent Channel Blockade
A key characteristic of dizocilpine and its analogs is their voltage- and use-dependent mechanism of action. wikipedia.orgnih.gov This means that the antagonist can only access its binding site within the ion channel when the channel is in an open state. hellobio.comwikipedia.org The channel opens upon the binding of both glutamate and glycine and subsequent depolarization of the neuronal membrane, which removes the magnesium (Mg2+) block. wikipedia.orgwikipedia.org
The voltage-dependency is evident from studies showing that the inhibitory potency of dizocilpine analogs is significantly higher at negative membrane potentials compared to positive potentials. biorxiv.org For instance, one dizocilpine derivative exhibited IC50 values of approximately 0.2 to 0.4 µM at negative potentials, which were about two orders of magnitude lower than at positive potentials. biorxiv.org This dependence on membrane potential underscores the requirement of channel opening for the drug to exert its blocking effect. wikipedia.orgbiorxiv.org
Use-dependency refers to the phenomenon where the degree of block increases with repeated activation of the receptor. hellobio.com This is because each activation provides an opportunity for the antagonist to enter and bind to the open channel. Electrophysiological recordings have demonstrated that repeated stimulation of NMDA receptors in the presence of dizocilpine leads to a progressive and rapid abolition of the NMDA receptor-mediated currents. hellobio.com
Mechanisms of NMDAR Ion Channel Modulation
The binding of this compound and related compounds within the NMDA receptor ion channel leads to a direct modulation of its function, primarily through the inhibition of ion flow and specific kinetic interactions.
Inhibition of Ion Permeation, Specifically Calcium (Ca2+) Flux
The primary consequence of dizocilpine binding within the NMDA receptor channel is the physical occlusion of the ion permeation pathway. nih.gov This blockage prevents the influx of cations, most notably calcium (Ca2+), into the neuron. medchemexpress.comwikipedia.orgwikidoc.org The NMDA receptor is highly permeable to Ca2+, and this influx is a critical trigger for numerous intracellular signaling cascades involved in synaptic plasticity and, in cases of overactivation, excitotoxicity. rupress.orgabcam.com
By binding within the vestibule of the ion channel, dizocilpine and its analogs act as a plug, physically obstructing the passage of ions. nih.gov This inhibition of Ca2+ flux is the fundamental mechanism underlying the neuroprotective and other pharmacological effects of these compounds. medchemexpress.comdtic.mil The site of action is located between the M3-helix-bundle crossing and the M2-pore loops of the receptor. nih.gov
Kinetic Analysis of Receptor Channel Association and Dissociation Rates
The kinetics of how dizocilpine and its analogs associate with and dissociate from the NMDA receptor channel are crucial determinants of their pharmacological profiles. Dizocilpine itself is known for its high affinity and slow dissociation rate, leading to a nearly irreversible blockade under typical experimental conditions. nih.govnih.govbiorxiv.org This long "dwell time" within the channel is thought to contribute to its psychomimetic side effects. nih.gov
In contrast, research into dizocilpine analogs has aimed to develop compounds with faster dissociation kinetics, which might offer a better therapeutic window. biorxiv.org For example, a study comparing two dizocilpine derivatives, compounds 6f and 3l, found that while their association rates (τon) were similar, compound 6f had a significantly slower dissociation rate (τoff) than compound 3l. biorxiv.org This suggests that modifications to the dizocilpine structure can significantly alter the unbinding kinetics.
Kinetic studies have also revealed the influence of other factors on the binding of dizocilpine. For instance, an endogenous substance called endobain E was found to increase the dissociation rate constant of [3H]dizocilpine without affecting the association rate, indicating an allosteric interaction. nih.gov Furthermore, the presence of Mg2+ can accelerate the recovery of NMDA receptor currents from dizocilpine blockade, particularly when the receptor is activated by its agonists. nih.gov
The table below summarizes the kinetic parameters for selected dizocilpine analogs from a comparative study.
| Compound | Receptor Subtype | τon (s) | τoff (s) |
|---|---|---|---|
| Compound 6f | GluN1/GluN2A | Data not specified | Significantly slower than Compound 3l |
| Compound 3l | GluN1/GluN2A | Data not specified | Faster than Compound 6f |
| Compound 6f | GluN1/GluN2B | Data not specified | Significantly slower than Compound 3l |
| Compound 3l | GluN1/GluN2B | Data not specified | Faster than Compound 6f |
This table illustrates the differential dissociation rates observed between two dizocilpine analogs, highlighting the potential for structural modifications to influence the duration of NMDA receptor blockade. biorxiv.org
The following table presents binding affinities for various ligands at the PCP binding site.
| Ligand | Binding Site | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| [3H]TCP | PCP site 1 (MK-801-sensitive) | 12 | 1442 |
| [3H]TCP | PCP site 2 (MK-801-insensitive) | 68 | 734 |
| [3H]MK-801 | Rat cerebral cortical membranes | 6.3 | 2370 |
This table shows the binding characteristics of [3H]TCP to two distinct PCP sites and the high affinity of [3H]MK-801 for its binding site in rat brain tissue. nih.govnih.gov
NMDA Receptor Subunit Specificity and Functionality
The diverse subunit composition of N-methyl-D-aspartate (NMDA) receptors gives rise to a variety of receptor subtypes with distinct pharmacological and biophysical properties. abcam.comnih.gov These receptors are heterotetramers typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). wikipedia.orgembopress.org The specific combination of these subunits dictates the receptor's characteristics, including its affinity for ligands and its role in synaptic signaling. abcam.comwikipedia.org
Assessment of Differential Effects on GluN1/GluN2A and GluN1/GluN2B Receptor Subtypes
The GluN1/GluN2A and GluN1/GluN2B subtypes are the most prevalent diheteromeric NMDA receptors in the adult forebrain. biorxiv.org Research has focused on understanding how different compounds, including dizocilpine and its analogs, interact with these specific subtypes.
Electrophysiological studies on recombinant NMDA receptors have shown that the potency of channel blockers can vary significantly depending on the subunit composition. nih.gov For instance, the stereoisomers of dizocilpine (MK-801) exhibit differential potency at various NMDA receptor subtypes, a finding that has been confirmed in native receptors. nih.gov This suggests that the subtle structural differences between receptor subtypes can be exploited to design subunit-selective antagonists. nih.gov
Recent studies on novel dibenzo[a,d] wikipedia.organnulen derivatives, structurally related to dizocilpine, have further highlighted the potential for subtype-specific modulation. Electrophysiological experiments revealed that these compounds display varying inhibitory activity towards GluN1/GluN2A and GluN1/GluN2B receptors. nih.govbiorxiv.org For example, one derivative, compound 6f, demonstrated high relative inhibition (approximately 90%) at GluN1/GluN2A receptors, while another, compound 3l, showed more moderate inhibition (around 50%). nih.govbiorxiv.org Another novel open-channel blocker, K2060, derived from dizocilpine, showed similar IC₅₀ values at both GluN1/GluN2A and GluN1/GluN2B receptors at a membrane potential of -60 mV, indicating a lack of strong subunit-dependent effects under these conditions. biorxiv.org
Inhibitory Effects of Dizocilpine Analogs on NMDA Receptor Subtypes
| Compound | Receptor Subtype | Relative Inhibition (%) | Reference |
|---|---|---|---|
| Compound 6f | GluN1/GluN2A | ~90% | nih.govbiorxiv.org |
| Compound 3l | GluN1/GluN2A | ~50% | nih.govbiorxiv.org |
Discrimination between Synaptic and Extrasynaptic NMDA Receptor Engagement
A critical aspect of NMDA receptor function is the differential role of synaptic and extrasynaptic receptors. nih.govnih.gov Synaptic NMDA receptors are primarily involved in promoting neuronal survival and plasticity, while the activation of extrasynaptic NMDA receptors is often linked to cell death pathways. nih.govnih.gov This dichotomy is thought to be partly due to the different subunit compositions of these receptor populations. wikipedia.org
There is evidence suggesting that the GluN2B subunit is more frequently found in extrasynaptic NMDA receptors, while GluN2A subunits are more prevalent at synaptic sites. wikipedia.orgbiorxiv.org This differential localization could explain the opposing cellular outcomes following their activation. wikipedia.orgnih.gov For instance, in young hippocampal neurons, extrasynaptic NMDA receptors are composed almost exclusively of GluN2B diheteromers. biorxiv.org In contrast, adult neurons show a predominance of GluN2A-containing receptors at both synaptic and extrasynaptic locations. biorxiv.org
The ability of compounds to selectively target synaptic versus extrasynaptic NMDA receptors is an area of intense research. While direct evidence for this compound's selectivity in this regard is limited, the principle is demonstrated by other NMDA receptor antagonists. For example, the GluN2B-preferring antagonist ifenprodil (B1662929) can be used to differentiate between receptor populations in experimental settings. plos.org The development of tools that can specifically modulate receptor subtypes based on their location is crucial for understanding their distinct physiological and pathological roles. biorxiv.org
Application of Isothiocyanate Derivatives in Affinity Labeling and Ligand-Binding Methodologies
The isothiocyanate group is a reactive moiety that can form covalent bonds with nucleophilic residues on proteins, making it a valuable tool for affinity labeling studies. This approach allows for the irreversible labeling of binding sites, facilitating their characterization.
Utilization of Electrophilic Affinity Ligands (e.g., (+)-MK801-NCS) for Binding Site Characterization
An electrophilic affinity ligand derived from dizocilpine, (+)-3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrochloride, also known as (+)-MK801-NCS, has been instrumental in characterizing phencyclidine (PCP) binding sites associated with the NMDA receptor. nih.gov Studies using this compound have helped to distinguish between different PCP binding sites. nih.gov
Research has shown that (+)-MK801-NCS can selectively acylate, or covalently modify, specific binding sites. nih.gov In mouse brain membranes, two distinct PCP binding sites have been identified: site 1, which is sensitive to MK-801, and site 2, which is insensitive to MK-801. nih.gov Following administration of (+)-MK801-NCS, a decrease in the binding of ³H-MK-801 to site 1 was observed, indicating covalent modification of this site. nih.gov These findings support the hypothesis that there are distinct binding domains within the PCP site on the NMDA receptor. nih.gov
Radioligand Binding Assays using Tritiated Dizocilpine and Analogues
Radioligand binding assays are a fundamental technique for studying receptor pharmacology. Tritiated dizocilpine ([³H]MK-801) is a widely used radioligand due to its high affinity and specificity for the NMDA receptor channel site. nih.govnih.gov These assays have been crucial in determining the binding characteristics of dizocilpine and its analogs.
[³H]MK-801 binds to a high-affinity site within the NMDA receptor channel complex in a reversible, saturable, and stereospecific manner. nih.gov The binding of [³H]MK-801 can be modulated by various factors, including the presence of NMDA receptor agonists like glutamate and glycine, as well as divalent cations such as Mg²⁺. nih.govumich.edu The affinity of [³H]MK-801 is significantly higher in certain buffers, such as Tris-HCl, compared to others. nih.gov
Binding Characteristics of [³H]TCP in Mouse Brain Membranes
| Binding Site | K_d (nM) | B_max (fmol/mg protein) | Reference |
|---|---|---|---|
| PCP Site 1 (MK-801 sensitive) | 12 | 1442 | nih.gov |
| PCP Site 2 (MK-801 insensitive) | 68 | 734 | nih.gov |
Competitive Displacement Studies with Endogenous Ligands and Antagonists
Competitive displacement studies are used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to displace a radiolabeled ligand. These studies have been essential in characterizing the pharmacological profile of the dizocilpine binding site.
The binding of [³H]MK-801 is potently inhibited by other non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and tenocyclidine (B1683004) (TCP). nih.gov This indicates that these compounds share a common or overlapping binding site within the NMDA receptor channel. Furthermore, competitive NMDA receptor antagonists, which bind to the glutamate recognition site, can also indirectly affect the binding of channel blockers like dizocilpine. nih.gov For example, some competitive antagonists have been shown to substitute for the discriminative stimulus effects of dizocilpine in animal models, suggesting a functional overlap in their behavioral effects. nih.gov
There is a positive correlation between the potency of various non-competitive antagonists in displacing [³H]dizocilpine and their ability to substitute for dizocilpine's discriminative stimulus effects. nih.gov This highlights the predictive power of in vitro binding assays for in vivo pharmacological activity.
Neurobiological Roles and Functional Modulations in Preclinical Models
Influence on Synaptic Plasticity and Neuronal Activity
The glutamatergic system is fundamental to synaptic plasticity, the process by which synapses strengthen or weaken over time, underpinning learning and memory. abcam.cnnih.gov Dizocilpine (B47880), by blocking NMDA receptors, directly interferes with these mechanisms.
Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is considered a primary cellular mechanism for learning and memory. nih.govnih.govscielo.br The induction of LTP is critically dependent on the activation of NMDA receptors. nih.govnih.govwikipedia.org High-frequency stimulation of presynaptic neurons leads to the release of glutamate (B1630785), which activates postsynaptic AMPA and NMDA receptors. nih.gov The resulting depolarization removes the magnesium ion block from the NMDA receptor channel, allowing calcium influx, a critical step for initiating the biochemical cascades that lead to LTP. nih.govwikipedia.org
By blocking the NMDA receptor ion channel, dizocilpine prevents this calcium influx, thereby inhibiting the induction of LTP. wikipedia.orgresearchgate.net This blockade of LTP is a key mechanism through which dizocilpine impairs learning and memory. researchgate.net
Conversely, long-term depression (LTD) is a long-lasting reduction in synaptic efficacy that can be induced by low-frequency stimulation. nih.gov While also dependent on NMDA receptor activation, the signaling pathways leading to LTD are distinct from those of LTP. nih.gov Dizocilpine's impact on LTD is also significant, as it disrupts the normal balance of synaptic plasticity required for flexible learning and memory. medigraphic.com
Mechanisms Underlying Cognitive Function Modulation in Animal Models
Dizocilpine is extensively used to induce cognitive impairments in animal models, providing a platform to study the neurobiological basis of these deficits and to test potential therapeutic agents. nih.govijbcp.combvsalud.org
Investigation of Learning and Memory Impairments
The administration of dizocilpine has been consistently shown to impair learning and memory in a variety of tasks in preclinical models. nih.govnih.govresearchgate.net These deficits are dose-dependent and are attributed to the disruption of NMDA receptor-mediated synaptic plasticity, which is essential for the acquisition of new information. nih.gov
Blockade of NMDA receptors before a learning task results in memory impairment, while blockade after learning has been learned has less of an effect on memory performance, underscoring the critical role of these receptors in the initial encoding of memories. nih.gov
Analysis of Working Memory and Spatial Memory Deficits
Working memory, the ability to hold and manipulate information for a short period, and spatial memory, the memory for locations, are particularly sensitive to disruption by dizocilpine. ijbcp.comnih.govfrontiersin.org
Studies using various maze tasks, such as the three-panel runway, Morris water maze, and Y-maze, have demonstrated that dizocilpine administration leads to significant deficits in both working and spatial memory in rodents. nih.govresearchgate.netijbcp.comfrontiersin.org For instance, in the three-panel runway apparatus, dizocilpine treatment resulted in an increase in working memory errors. ijbcp.combvsalud.org Similarly, in the Morris water maze, dizocilpine impairs spatial learning and memory. nih.gov
Chronic administration of dizocilpine during adolescence and early adulthood in rats has been shown to cause long-term spatial working memory deficits. frontiersin.org
Table 1: Effects of Dizocilpine (MK-801) on Working and Spatial Memory in Animal Models
| Animal Model | Task | Observed Effect | Citation |
|---|---|---|---|
| Rats | Three-Panel Runway | Increased working memory errors | ijbcp.combvsalud.org |
| Rats | Morris Water Maze | Impaired spatial learning and memory | nih.gov |
| Rats (chronic treatment) | Morris Water Maze | Long-term spatial working memory deficit | frontiersin.org |
Assessment of Recognition Memory Encoding and Consolidation Processes
Recognition memory, the ability to distinguish between novel and familiar stimuli, involves both encoding and consolidation processes. nih.govfrontiersin.org Dizocilpine has been shown to affect these processes, although the effects can be complex and may differ depending on the specific memory phase being studied. nih.gov
Research indicates that dizocilpine can impair the encoding of recognition memory. nih.gov The consolidation of memory, a process that stabilizes a memory trace after its initial acquisition, can also be influenced. nih.govfrontiersin.orgresearchgate.net Studies in male mice have shown that dizocilpine impairs recognition memory encoding, while its impact on consolidation appears to be less pronounced. nih.gov However, in female rats, dizocilpine has been found to impair both the consolidation and encoding of recognition memory. nih.gov
Table 2: Summary of Dizocilpine's (MK-801) Effects on Recognition Memory
| Memory Process | Effect in Male Mice | Effect in Female Wistar Rats | Citation |
|---|---|---|---|
| Encoding | Impaired | Impaired | nih.gov |
Pharmacological Modeling of Neuropsychiatric Conditions
The compound 3-NCS-dizocilpine, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.com This mechanism of action has made it an invaluable tool in neuroscience research for modeling various neuropsychiatric conditions in preclinical settings. By blocking the NMDA receptor, dizocilpine can induce behavioral and neurochemical alterations in rodents that mimic symptoms observed in human disorders, providing a platform to investigate the underlying pathophysiology and test potential therapeutic interventions.
Induction of Schizophrenia-like Phenotypes in Rodent Models
Dizocilpine is widely used to create animal models that exhibit a range of schizophrenia-like symptoms. who.intmdpi.comen-journal.org Administration of dizocilpine to rodents can induce behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. who.intnih.gov
Positive-like symptoms , such as hyperlocomotion and stereotyped behaviors, are robustly induced by dizocilpine. who.intfrontiersin.org This is thought to be related to the downstream effects of NMDA receptor hypofunction on dopaminergic pathways. researchgate.net
Negative-like symptoms , including social withdrawal and anhedonia (a reduced ability to experience pleasure), are also observed in dizocilpine-treated rodents. who.inten-journal.org Studies have demonstrated that dizocilpine administration leads to decreased social interaction time and reduced preference for sucrose (B13894), a common measure of anhedonia in animal models. who.int
Cognitive deficits , a core feature of schizophrenia, are consistently produced by dizocilpine. who.intnih.gov These deficits can manifest as impairments in working memory, attention, and executive function. researchgate.netbvsalud.org The novel object recognition test is frequently used to assess learning and memory, and dizocilpine-treated animals typically show a reduced preference for a novel object, indicating impaired recognition memory. who.intfrontiersin.org
The table below summarizes the schizophrenia-like phenotypes induced by dizocilpine in rodent models and the corresponding behavioral tests used for their assessment.
| Symptom Category | Behavioral Phenotype | Common Behavioral Test |
| Positive | Hyperlocomotion, Stereotyped behaviors | Open Field Test who.intresearchgate.net |
| Negative | Social Withdrawal, Anhedonia | Social Interaction Test, Sucrose Preference Test who.inten-journal.org |
| Cognitive | Memory Impairment, Attentional Deficits | Novel Object Recognition Test, Prepulse Inhibition who.intnih.govfrontiersin.org |
Modeling Cognitive Deficits Associated with Neurodevelopmental and Neurodegenerative Disorders
Beyond schizophrenia, dizocilpine is employed to model cognitive deficits characteristic of various neurodevelopmental and neurodegenerative disorders where glutamatergic dysfunction is implicated. mdpi.commdpi.comwikidoc.org The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and its blockade by dizocilpine can effectively mimic the cognitive impairments seen in these conditions. bvsalud.org
In models of neurodevelopmental disorders, dizocilpine administration can replicate deficits in working memory and social recognition. researchgate.net For instance, studies have shown that dizocilpine impairs performance in tasks like the three-panel runway apparatus, which assesses working memory in rats. bvsalud.org Similarly, in the context of neurodegenerative diseases like Alzheimer's, NMDA receptor antagonists have been studied for their potential to model and understand the associated cognitive decline. mdpi.comwikidoc.org
The ability of dizocilpine to induce cognitive deficits across different domains makes it a versatile tool for investigating the neurobiological underpinnings of these impairments and for the preclinical evaluation of potential cognitive-enhancing therapies. nih.gov
Investigating Behavioral Inflexibility and Social Interaction Dysfunctions in Animal Models
Dizocilpine administration in animal models provides a valuable method for studying behavioral inflexibility and social interaction deficits, which are prominent features of several neuropsychiatric disorders, including schizophrenia and autism spectrum disorder. en-journal.org
Behavioral inflexibility , the inability to adapt behavior to changing circumstances, can be assessed using tasks such as reversal learning. frontiersin.org Studies have shown that dizocilpine can impair the ability of rodents to switch between learned strategies when the rules of a task are changed. en-journal.org This is thought to model the executive function deficits observed in patients.
Social interaction dysfunctions are consistently observed following dizocilpine treatment. en-journal.org In the three-chamber social interaction test, dizocilpine-treated mice often show a reduced preference for a novel mouse over a familiar one, indicating impaired social novelty recognition. en-journal.org They may also spend less time interacting with other animals, reflecting social withdrawal. who.int These behavioral paradigms allow researchers to dissect the neural circuits underlying social cognition and to screen for compounds that might ameliorate social deficits.
Anticonvulsant Mechanisms of Action
Dizocilpine exhibits potent anticonvulsant properties, a characteristic directly linked to its primary mechanism of action as a non-competitive NMDA receptor antagonist. wikipedia.orgnih.gov The NMDA receptor is a key player in excitatory neurotransmission in the brain. biorxiv.org Excessive activation of this receptor by the neurotransmitter glutamate can lead to a state of neuronal hyperexcitability, which is a hallmark of epileptic seizures. nih.govmdpi.com
By binding within the ion channel of the NMDA receptor, dizocilpine effectively blocks the influx of calcium ions (Ca2+) that would normally occur upon receptor activation. wikidoc.orgwikipedia.org This blockade is use- and voltage-dependent, meaning the drug is more effective when the neurons are highly active, as is the case during a seizure. wikidoc.orgwikipedia.org This action prevents the excessive neuronal depolarization that drives seizure activity.
The primary anticonvulsant mechanisms of dizocilpine can be summarized as:
Blockade of NMDA receptor-mediated excitatory neurotransmission: By antagonizing the NMDA receptor, dizocilpine reduces the excitatory signals between neurons. nih.gov
Inhibition of excessive calcium influx: The blockade of the NMDA receptor's ion channel prevents the massive influx of calcium that contributes to neuronal hyperexcitability and seizure propagation. wikidoc.org
While other antiepileptic drugs may act by enhancing inhibitory neurotransmission (e.g., via GABA receptors) or by modulating voltage-gated sodium or calcium channels, dizocilpine's anticonvulsant effect is primarily attributed to its direct antagonism of the NMDA receptor. nih.govepilepsysociety.org.uk
Neuroprotective Effects in Experimental Excitotoxicity Models
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. mednexus.org This process is implicated in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. wikidoc.org Dizocilpine, by blocking NMDA receptors, has demonstrated significant neuroprotective effects in various experimental models of excitotoxicity. wikidoc.orgnih.gov
Attenuation of NMDA-Induced Neuronal Damage in vitro and in vivo
Direct application of NMDA to neuronal cultures (in vitro) or into the brain (in vivo) is a common experimental method to induce excitotoxic neuronal damage. nih.govnih.gov Studies have consistently shown that dizocilpine can effectively protect neurons from this damage.
In in vitro studies using primary neuronal/glial cell cultures, dizocilpine has been shown to attenuate apoptotic cell death induced by NMDA. nih.gov For example, in cultures exposed to a mild excitotoxic insult with NMDA, the addition of dizocilpine significantly reduced the markers of apoptosis. nih.gov
In in vivo models, systemic administration of dizocilpine has been found to prevent neuronal degeneration caused by the intracerebral injection of NMDA. nih.gov For instance, in rats, dizocilpine protected against the loss of cholinergic and GABAergic neurons in the striatum following NMDA injection. nih.gov This neuroprotective effect was observed even when dizocilpine was administered several hours after the excitotoxic insult, suggesting a window of therapeutic opportunity. nih.gov Similarly, dizocilpine has been shown to protect pyramidal and granule neurons in the hippocampus from NMDA-induced damage. nih.gov The table below presents findings from a study on the neuroprotective effects of dizocilpine against NMDA-induced damage in retinal neurons.
| Treatment Group | Effect on Retinal Neurons |
| NMDA | Significant loss of Brn3a-positive RGCs, Calretinin-positive amacrine cells, and PKC-alpha-positive bipolar cells. plos.org |
| NMDA + MK801 (Dizocilpine) | Significantly attenuated the degeneration of all three cell types. plos.org |
These findings underscore the critical role of NMDA receptor overactivation in excitotoxic cell death and highlight the potential of NMDA receptor antagonists like dizocilpine as neuroprotective agents.
Role in Models of Cerebral Ischemia and Ischemic Spinal Cord Injury
In rat models of permanent middle cerebral artery occlusion (MCAO), a common method for inducing focal ischemia, dizocilpine has been shown to significantly reduce the volume of infarcted brain tissue. nih.govnih.govnih.gov The effectiveness of this neuroprotection can, however, be influenced by factors such as body temperature, with hyperthermia potentially masking the beneficial effects of the drug. plos.orgnih.gov Some research suggests that part of dizocilpine's protective action may be related to its ability to improve cerebral blood flow to the ischemic penumbra, the area of moderately ischemic tissue surrounding the core of the infarct. nih.gov
However, the neuroprotective efficacy of dizocilpine is not uniform across all models of ischemia. plos.org While effective in many models of focal ischemia, its ability to protect against neuronal damage in models of transient, severe global cerebral ischemia is less clear, with some studies reporting a lack of significant protection. plos.orgnih.gov
The application of NMDA receptor antagonists also extends to models of ischemic spinal cord injury. Similar to cerebral ischemia, excitotoxicity is considered a significant contributor to secondary damage following spinal cord trauma and ischemia. nih.gov In a rat model of traumatic spinal cord injury, the administration of dizocilpine was found to improve long-term neurological recovery and reduce histological damage. nih.gov This suggests that by blocking NMDA receptors, dizocilpine can help to limit the progressive tissue damage that occurs after the initial injury. nih.gov
Table 1: Effects of Dizocilpine (MK-801) in Preclinical Models of Ischemia
| Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat | Reduced infarct volume; neuroprotective effect masked by hyperthermia. nih.gov | nih.gov |
| Permanent MCAO | Rat | Reduced infarct volume, in part by improving cerebral blood flow to the penumbra. nih.gov | nih.gov |
| Transient Severe Forebrain Ischemia | Rat | No significant neuronal protection observed in the CA1 region of the hippocampus. nih.gov | nih.gov |
| Traumatic Spinal Cord Injury | Rat | Improved long-term neurological recovery and reduced histologic damage. nih.gov | nih.gov |
| Focal Ischemia | Rat | Established a dose-response relationship and therapeutic window for neuroprotection. ucl.ac.uk | ucl.ac.uk |
Investigation of Oxidative Stress Pathways in Neuronal and Glial Responses
The neuroprotective actions of this compound are also intertwined with the modulation of oxidative stress pathways in both neurons and glial cells. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key pathological mechanism in various neurological conditions, including ischemia. mdpi.comsemanticscholar.org
In the context of excitotoxicity, the overactivation of NMDA receptors leads to an increase in intracellular calcium, which in turn can stimulate the production of ROS and reactive nitrogen species. mdpi.com This surge in oxidative stress contributes significantly to neuronal damage by causing lipid peroxidation, protein oxidation, and DNA damage. semanticscholar.org
Studies have shown that dizocilpine-induced neurotoxicity itself can involve oxidative stress in certain brain regions. semanticscholar.org Conversely, the neuroprotective effects of dizocilpine in models of neurological disorders are partly attributed to its ability to mitigate oxidative stress. For instance, in a mouse model of depression induced by Bacillus Calmette-Guerin, which is associated with neuro-inflammation and oxidative stress, dizocilpine was found to reverse depression-like behavior and significantly decrease brain oxidative stress markers, such as malondialdehyde (MDA), while increasing levels of the antioxidant glutathione (B108866) (GSH). nih.gov
Glial cells, including astrocytes and microglia, play a critical role in the brain's response to injury and inflammation. core.ac.uk Astrocytes are crucial for maintaining glutamate homeostasis in the synaptic cleft by taking up excess glutamate, thereby preventing excitotoxicity. core.ac.uk However, under pathological conditions like ischemia, the function of these glial cells can be compromised. frontiersin.org Microglia, the resident immune cells of the central nervous system, become activated in response to injury and can release both neuroprotective and neurotoxic factors, including inflammatory cytokines and ROS. core.ac.uk
The interaction between neurons and glia is critical in the context of oxidative stress. core.ac.uk Neuronal excitotoxicity can trigger inflammatory responses in microglia, leading to further oxidative stress that can damage not only neurons but also other glial cells like oligodendrocytes, which are responsible for myelination. core.ac.uk While direct studies on this compound's specific effects on glial oxidative stress pathways are less common, the known mechanism of dizocilpine in reducing NMDA receptor-mediated excitotoxicity implies a downstream effect on reducing the triggers for glial activation and the subsequent inflammatory and oxidative cascade. By dampening the initial excitotoxic insult to neurons, dizocilpine can indirectly modulate the reactive responses of microglia and astrocytes, thereby contributing to a less hostile and oxidative environment in the injured central nervous system.
Table 2: Dizocilpine (MK-801) and Oxidative Stress Markers
| Model/Condition | Animal | Effect on Oxidative Stress | Key Findings | Reference |
|---|---|---|---|---|
| Bacillus Calmette-Guerin-induced depression | Mouse | Attenuation | Reversed depression-like behavior, decreased brain malondialdehyde (MDA), and increased glutathione (GSH). nih.gov | nih.gov |
| Dizocilpine-induced neurotoxicity | Rat | Induction | Neurotoxicity in the prefrontal cortex involved oxidative stress. semanticscholar.org | semanticscholar.org |
Advanced Methodologies in 3 Ncs Dizocilpine Research
In Vitro Assays and Cellular Systems
In vitro research provides a foundational understanding of how 3-Ncs-dizocilpine interacts with its molecular targets and influences cellular function. These controlled experimental environments are crucial for detailed mechanistic studies.
Membrane Homogenate Preparations for Receptor Binding Studies
Receptor binding assays using membrane homogenates are a cornerstone for characterizing the interaction of ligands with their target receptors. In the context of this compound research, these assays are essential for determining its affinity and specificity for the NMDA receptor.
The process typically involves the preparation of brain tissue, often from rats, by homogenizing it in a sucrose (B13894) solution. google.com Through a series of centrifugation steps, a pellet enriched with cell membranes containing the NMDA receptors is isolated. google.com This membrane preparation is then used in competitive binding assays.
A common method utilizes a radiolabeled ligand, such as [3H]dizocilpine (MK-801), which binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel. eurofinsdiscovery.comnih.govnih.gov The assay measures the ability of an unlabeled compound, in this case, this compound, to displace the radioligand from its binding site. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which allows for the calculation of its binding affinity (Ki).
These studies have revealed that the binding of dizocilpine (B47880) and its analogs is dependent on the presence of both glutamate (B1630785) and glycine (B1666218), as these are obligatory co-agonists for the NMDA receptor. google.comnih.gov The binding characteristics, including the maximal binding capacity (Bmax) and the dissociation constant (KD), can be determined under various conditions to understand the kinetics of the interaction. nih.gov For instance, studies have shown that the Bmax for dizocilpine binding in mouse cerebral cortical membranes is highest at two weeks of age and subsequently declines. nih.gov
Table 1: Key Parameters in Receptor Binding Assays
| Parameter | Description |
|---|---|
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |
| Ki | The inhibition constant for a competing ligand, representing its affinity for the receptor. |
| Bmax | The maximum number of binding sites in a given tissue preparation. |
| KD | The dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. |
Primary Neuronal and Glial Cell Culture Systems for Functional and Proteomic Analyses
Primary neuronal and glial cell cultures offer a more complex and physiologically relevant system than membrane homogenates to study the effects of compounds like this compound. thermofisher.comlonza.com These cultures, typically derived from embryonic or neonatal rodent brain tissue (e.g., cortex and hippocampus), allow for the investigation of cellular processes in a controlled in vitro environment. lonza.comnih.gov
These culture systems are invaluable for functional analyses, such as examining the impact of this compound on neuronal signaling, survival, and morphology. lonza.com For instance, researchers can investigate its ability to protect neurons from excitotoxicity, a process implicated in various neurodegenerative diseases. nih.gov Glutamate-induced excitotoxicity in primary cortical cultures serves as a common model for these studies. nih.gov
Furthermore, these cellular systems are amenable to proteomic and transcriptomic analyses. nih.gov Following treatment with the compound, changes in protein expression and phosphorylation can be assessed using techniques like mass spectrometry and Western blotting. This allows for the identification of signaling pathways modulated by this compound. For example, multi-omic analysis of glutamate excitotoxicity in primary neuronal cultures has highlighted the involvement of pathways such as the Wnt and MAPK signaling pathways. nih.gov
To ensure the purity of neuronal cultures, protocols often include steps to minimize the proliferation of glial cells. nih.gov However, co-cultures of neurons and glia, or pure glial cultures, can also be used to specifically investigate the effects of this compound on glial function and neuron-glia interactions. thermofisher.comcellsignal.com
Electrophysiological Techniques for Assessment of Ion Channel Current Responses
Electrophysiological techniques are critical for directly measuring the effects of this compound on the function of ion channels, particularly the NMDA receptor. nih.govualberta.ca The patch-clamp technique is the gold standard for this purpose, allowing for the recording of ionic currents through single channels or across the entire cell membrane (whole-cell recording). nih.govualberta.ca
In a typical experiment, a glass micropipette with a very small tip diameter is sealed onto the membrane of a neuron in a primary culture. This allows for the precise control of the membrane potential and the measurement of the currents that flow in response to the application of NMDA and co-agonists like glycine. The application of this compound would then be assessed for its ability to block these NMDA-induced currents. nih.gov
These studies can determine the potency and mechanism of channel blockade. For example, electrophysiological recordings have shown that dizocilpine (MK-801) is a potent and use-dependent non-competitive antagonist of NMDA receptors, meaning its blocking effect is enhanced when the channel is open. nih.gov It selectively blocks currents induced by NMDA and quinolinic acid without affecting those induced by kainic acid or quisqualic acid. nih.gov
Advanced automated patch-clamp systems now allow for high-throughput screening of compounds, enabling the rapid analysis of numerous concentrations and conditions. nanion.de
Biochemical and Molecular Approaches for Kinase Assays and Signaling Pathway Analysis
To delve deeper into the intracellular signaling cascades affected by this compound, various biochemical and molecular techniques are employed. Kinase assays are particularly important, as protein kinases are key regulators of a vast array of cellular processes. bellbrooklabs.compromega.com.au
These assays measure the activity of specific kinases by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate. bellbrooklabs.comnih.gov This can be done using radioactive methods that track the incorporation of a radiolabeled phosphate or, more commonly now, through non-radioactive methods like luminescence-based assays that measure the amount of ADP produced. bellbrooklabs.compromega.com.au
In the context of this compound research, kinase assays can be used to investigate the downstream effects of NMDA receptor modulation. For example, NMDA receptor activation is known to trigger signaling pathways involving kinases like mitogen-activated protein kinase (MAPK) and protein kinase A (PKA). nih.govjneurosci.org By treating neuronal cell cultures with this compound and then stimulating the NMDA receptors, researchers can determine if the compound alters the activity of these kinases.
Kinome array profiling is a powerful technique that allows for the simultaneous measurement of the activity of a large number of kinases, providing a broad overview of the signaling pathways affected. nih.gov This functional proteomic approach can reveal novel targets and mechanisms of action. nih.gov For instance, kinome profiling in response to glutamate-induced excitotoxicity has shown activation of PKA and PKG kinases. nih.gov
Preclinical Animal Models for Behavioral and Neuropathological Assessment
Preclinical animal models, primarily rodents, are indispensable for evaluating the in vivo effects of this compound on complex functions like cognition and for assessing its potential impact on brain pathology.
Rodent Models of Cognitive Impairment (e.g., Morris Water Maze, Y-maze, Radial Arm Maze, Three-Panel Runway)
To assess the effects of this compound on learning and memory, a battery of behavioral tests is often employed in rodent models of cognitive impairment. uky.edu These models can be created by administering amnestic drugs like scopolamine (B1681570) or dizocilpine itself, or by using transgenic animals that model neurodegenerative diseases. uky.eduijbcp.com
Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. nih.gov Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues. The time it takes to find the platform (escape latency) and the path taken are recorded. A probe trial, where the platform is removed, is used to assess memory retention by measuring the time spent in the target quadrant. nih.gov
Y-maze: This maze is used to assess spatial working memory and exploratory behavior. uky.edu The spontaneous alternation task relies on the innate tendency of rodents to explore novel environments. A normal animal will tend to visit all three arms of the maze in succession. The forced alternation task involves blocking one arm during an initial trial, and then observing if the animal explores the novel arm in a subsequent trial. uky.edu
Radial Arm Maze (RAM): This maze consists of a central platform with several arms radiating outwards. In the spatial working memory version, a food reward is placed at the end of each arm, and the animal must learn to visit each arm only once to retrieve all the rewards. The radial arm water maze (RAWM) is a variation that combines elements of the RAM and the MWM, where some arms contain a hidden escape platform. uky.educonductscience.com This task can be used to assess both reference memory (learning which arms are consistently baited) and working memory (remembering which arms have been visited within a trial). conductscience.com
Three-Panel Runway: This apparatus is used to study working memory in rats. ijbcp.com It consists of a runway with several choice points, each with three panels or doors. The rat must learn to choose the correct door at each point to receive a reward. The correct choices can be kept constant to test reference memory or changed between sessions to assess working memory. nih.gov Studies have shown that dizocilpine (MK-801) can induce working memory deficits in this task. ijbcp.com
Table 2: Rodent Models of Cognitive Impairment
| Behavioral Test | Cognitive Domain Assessed | Common Measures |
|---|---|---|
| Morris Water Maze | Spatial learning and memory | Escape latency, path length, time in target quadrant |
| Y-maze | Spatial working memory, exploratory behavior | Percentage of spontaneous alternations |
| Radial Arm Maze | Spatial working and reference memory | Number of errors (re-entries), latency to complete |
| Three-Panel Runway | Working and reference memory | Number of errors, response latency |
Behavioral Assays for Neuropsychiatric Symptoms (e.g., Open-Field Test, Prepulse Inhibition)
The investigation of dizocilpine's effects on neuropsychiatric symptoms frequently employs behavioral assays that model specific aspects of human conditions like schizophrenia. en-journal.org The open-field test (OFT) and prepulse inhibition (PPI) are two of the most common paradigms used. en-journal.orgnih.gov
The Open-Field Test (OFT) is a fundamental tool for assessing locomotor and exploratory activity in rodents. en-journal.orgnih.gov In the context of dizocilpine research, it is often used to model the positive symptoms of schizophrenia, such as locomotor hyperactivity. en-journal.orgnih.gov Studies consistently show that dizocilpine administration leads to a dose-dependent increase in locomotor activity. en-journal.orgnih.gov For instance, research in mice has demonstrated that while lower doses may not significantly affect locomotion, higher doses produce marked hyperlocomotion and prevent within-session habituation, where an animal's exploratory activity naturally decreases over time in a novel environment. researchgate.netnih.gov This disruption of habituation is considered a key finding, as it suggests an impairment in rudimentary learning and memory processes. researchgate.netnih.gov
Prepulse Inhibition (PPI) provides an operational measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. jneurosci.orgf1000research.com Deficits in sensorimotor gating are a hallmark of schizophrenia, and PPI tests are used to model this deficit in animals. jneurosci.orgnih.gov In a typical PPI paradigm, a weak auditory prestimulus (prepulse) is presented shortly before a startlingly loud acoustic stimulus; in normal subjects, the prepulse inhibits the startle response. f1000research.com Research has extensively shown that systemic administration of dizocilpine disrupts this inhibition, providing a robust model for studying sensorimotor gating deficits. jneurosci.orgnih.gov Studies have demonstrated that dizocilpine can completely disrupt PPI across various inhibitory trial types. nih.gov Furthermore, direct infusion of dizocilpine into specific brain regions, such as the amygdala and dorsal hippocampus, has been shown to significantly decrease PPI, helping to identify the neuroanatomical circuits involved. jneurosci.org
Table 1: Effects of Dizocilpine in Behavioral Assays
| Behavioral Assay | Animal Model | Key Finding | Implication | Reference(s) |
|---|---|---|---|---|
| Open-Field Test | Rats & Mice | Dose-dependent hyperlocomotion; prevention of within-session habituation. | Models positive symptoms of schizophrenia; indicates impaired learning/memory. | en-journal.orgresearchgate.netnih.gov |
| Prepulse Inhibition (PPI) | Rats & Mice | Disruption of the normal suppression of the startle response by a prepulse. | Models sensorimotor gating deficits observed in schizophrenia. | jneurosci.orgf1000research.comnih.gov |
| PPI (Direct Infusion) | Rats | Decreased PPI after infusion into amygdala and dorsal hippocampus. | Identifies specific limbic forebrain regions mediating dizocilpine's effects. | jneurosci.org |
Quantitative Assessment of Motor Activity and Exploratory Behavior
The quantitative analysis of motor activity and exploratory behavior provides objective data on the effects of dizocilpine. These assessments are often conducted in an open-field arena, where automated tracking systems measure various parameters. en-journal.orgnih.gov
Exploratory behavior is assessed by analyzing patterns of movement, such as entries into different zones of the open field (e.g., center versus periphery) or head-dipping behaviors in a holeboard apparatus. nih.gov While dizocilpine robustly increases general locomotion, its effects on anxiety-like exploratory behavior can be ambiguous, which can complicate the interpretation of results. nih.gov Some studies have noted that dizocilpine can prevent the normal reduction in exploration that occurs with familiarity to an environment (habituation). researchgate.netnih.gov For instance, rats treated with dizocilpine failed to habituate to a novel open-field environment, an effect that was dissociated from its impact on memory retention at lower doses. nih.gov This suggests that the compound's influence on exploration is complex, affecting not just the quantity of movement but also its qualitative, adaptive nature. researchgate.netnih.govresearchgate.net
Table 2: Quantitative Motor and Exploratory Effects of Dizocilpine
| Parameter | Animal Model | Observation | Interpretation | Reference(s) |
|---|---|---|---|---|
| Total Distance Moved | Mice | Dose-dependent increase in distance traveled in the open field. | Objective measure of hyperlocomotion. | en-journal.orgnih.gov |
| Locomotor Activity | Rats | Marked hyperlocomotion at 0.2 mg/kg; no effect at ≤0.1 mg/kg. | Demonstrates a dose-threshold for motor effects. | researchgate.netnih.gov |
| Within-Session Habituation | Rats | Complete prevention of habituation to a novel environment at higher doses. | Impairment of adaptive exploratory behavior. | researchgate.netnih.gov |
| Exploratory Behavior | Rats | Blocked development of tolerance to sedative-induced decreases in head dips. | Interaction with learning and memory processes related to exploration. | nih.gov |
Histopathological and Morphometric Analyses of Specific Brain Regions (e.g., Hippocampus, Cortex)
Histopathological and morphometric studies are crucial for understanding the structural changes in the brain induced by dizocilpine. Research has focused on key areas implicated in neuropsychiatric disorders, such as the hippocampus and various cortical regions. researchgate.netmdpi.comnih.gov
Histopathological analysis following dizocilpine administration has revealed evidence of neuronal injury, particularly with higher doses. nih.govwikipedia.org A well-documented phenomenon is the formation of neuronal vacuolization, a form of acute cell injury, in specific brain regions like the posterior cingulate and retrosplenial cortex. wikipedia.org These changes can occur rapidly, within 30 minutes of administration. wikipedia.org While dizocilpine was initially explored for neuroprotective properties, its potential to induce such neurotoxic effects has been a significant finding. wikipedia.orgnih.gov Studies have also investigated changes in specific neuronal populations. For example, research has shown that dizocilpine administration can lead to a significant decrease in the protein expression of NMDA receptor subunits (NR2A and NR2B) in both parvalbumin-containing interneurons and pyramidal neurons in the prefrontal cortex, with distinct dose-dependent effects on each cell type. nih.gov
Morphometric analyses provide quantitative measurements of brain structures. In animal models of cognitive deficit, such as those induced by trimethyltin (B158744) (TMT), dizocilpine has been studied for its potential to mitigate neurodegeneration. mdpi.com In one such study, morphometric analysis of the dentate gyrus in the hippocampus was performed. mdpi.com While TMT alone caused a reduction in the area of the dentate gyrus, co-treatment with dizocilpine and another compound was associated with an increased area, suggesting a potential protective effect on hippocampal structure under certain neurotoxic conditions. mdpi.com Other studies have utilized stereological methods to calculate neuronal density in specific hippocampal subfields, providing precise quantitative data on neuronal loss or preservation. mdpi.com These advanced imaging and cellular measurement techniques are essential for linking the behavioral effects of dizocilpine to underlying structural changes in the brain. researchgate.netnih.gov
Table 3: Histopathological and Morphometric Findings with Dizocilpine
| Analysis Type | Brain Region | Key Finding | Significance | Reference(s) |
|---|---|---|---|---|
| Histopathology | Posterior Cingulate/Retrosplenial Cortex | Induction of neuronal vacuolization and necrosis at higher doses. | Reveals potential for neurotoxicity, known as Olney's lesions. | wikipedia.org |
| Immunohistochemistry | Prefrontal Cortex | Dose-dependent changes in NMDA receptor subunit expression in pyramidal neurons and interneurons. | Demonstrates cell-type specific effects on synaptic components. | nih.gov |
| Morphometry | Hippocampus (Dentate Gyrus) | Protective effect against toxin-induced reduction in the area of the dentate gyrus (in co-treatment). | Suggests potential for structural preservation in a neurodegenerative model. | mdpi.com |
| Stereology | Hippocampus (CA2/3) | Used to calculate neuronal density to assess neurodegeneration. | Provides quantitative data on neuronal numbers in specific subfields. | mdpi.com |
Structure Activity Relationship Sar Studies of Dizocilpine and Its N Isothiocyanate Analogs
Systematic Structural Modifications of the Dizocilpine (B47880) Core for Pharmacological Profiling
Dizocilpine (MK-801), a potent uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has a distinctive dibenzo[a,d]cycloheptenimine core structure. researchgate.netwikipedia.org Its role as a powerful research tool for studying NMDA receptor function and modeling psychosis has spurred extensive research into modifying this core scaffold to refine its pharmacological properties. researchgate.netwikipedia.org Systematic structural modifications have been a key strategy to understand the interactions between this class of molecules and the NMDA receptor channel, with the goal of developing new therapeutic agents. researchgate.netbiorxiv.orgresearchgate.net
A primary area of modification involves substitutions on the aromatic rings of the dibenzo[a,d]cycloheptenimine nucleus. researchgate.netnih.gov Researchers have synthesized and evaluated a wide array of derivatives, including those with substitutions at the C-2 and C-3 positions. nih.gov These modifications include the introduction of nitro groups, which can then be chemically altered to produce other functional groups, such as the isothiocyanate (NCS) moiety. nih.gov
Another significant modification strategy involves altering the central seven-membered ring and the associated imine function. biorxiv.orgresearchgate.net For instance, the tropane (B1204802) moiety of dizocilpine has been replaced with a seven-membered ring featuring various substituted base moieties. biorxiv.orgresearchgate.net This approach aims to alter the compound's affinity and potency, and importantly, to mitigate the undesirable psychomimetic side effects associated with high-affinity channel blockers like dizocilpine. biorxiv.orgresearchgate.net By introducing different N-substituents on the 10,11-dihydro-5H-dibenzo[a,d] rndsystems.comannulen-5-amine scaffold, researchers have generated a library of compounds with varied inhibitory profiles at different NMDA receptor subtypes. biorxiv.orgresearchgate.net These systematic changes allow for a detailed pharmacological profiling, correlating specific structural features with changes in receptor binding and functional activity. researchgate.netbiorxiv.org
Impact of Isothiocyanate (NCS) and Other Substitutions (e.g., Fluorination) on Receptor Affinity and Selectivity
The introduction of specific chemical groups onto the dizocilpine scaffold has profound effects on the molecule's affinity for the NMDA receptor and its selectivity. The isothiocyanate (NCS) group, in particular, has been used to create highly potent and selective ligands.
The compound (+)-3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine, also known as (+)-MK-801-NCS, is a prime example. nih.govnih.gov This derivative was synthesized as a site-directed, irreversible ligand for the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.gov The electrophilic nature of the isothiocyanate group allows it to form a covalent bond, or "acylate," the receptor, leading to a wash-resistant, essentially permanent blockade. nih.govnih.gov This irreversible binding makes (+)-MK-801-NCS a powerful tool for studying the receptor's structure. nih.gov Studies have shown it to be the most potent known electrophilic affinity label for the PCP binding site. nih.gov Its introduction at the 3-position of the dizocilpine structure was found to be particularly effective. nih.gov
Other substitutions, such as fluorination, have also been explored to modulate receptor interaction. In one study, substitution at the 3-position of the dizocilpine core with electronegative atoms, like fluorine, was found to generally increase the in vitro binding affinity for the NMDA receptor. researchgate.net This suggests that this position on the aromatic ring is a critical point for interaction within the receptor's binding pocket.
The table below summarizes the receptor binding affinity for dizocilpine and some of its key derivatives.
Correlation of Defined Structural Features with Functional Potency and In Vivo Efficacy
A critical aspect of structure-activity relationship (SAR) studies is correlating the defined structural modifications with the compound's functional potency and its effectiveness in a biological system (in vivo). While a specific structural change might increase binding affinity at the receptor level (in vitro), it does not always translate to improved or desired effects in vivo.
For instance, while substituting the 3-position of the dizocilpine ring with electronegative atoms increased in vitro activity, these same compounds often showed a loss of potency in vivo when compared to the parent compound, (+)-dizocilpine (MK-801). researchgate.net This highlights a common challenge in drug development where high receptor affinity does not guarantee high efficacy in a complex biological system, possibly due to factors like metabolism, distribution, or blood-brain barrier penetration. researchgate.net
In contrast, other modifications have yielded compounds with promising in vivo profiles. A study of various dibenzo[a,d]cycloalkenimines found a reasonable correlation between their NMDA antagonist activity in rat cortical slices (measured as Kb) and their anticonvulsant activity in mice (measured as ED50). researchgate.net The ED50 values for these compounds against NMDA-induced convulsions ranged from 0.22 to 7.76 mg/kg. researchgate.net For reference, dizocilpine itself has a neuroprotective ED50 of 0.3 mg/kg in a gerbil model of ischemia. wikipedia.org
The table below presents in vivo efficacy data for dizocilpine and related compounds.
Interactions with Other Neurotransmitter Systems and Intracellular Signaling Pathways
Cross-Talk with Dopaminergic and Serotonergic Neurotransmission
The glutamatergic system, primarily modulated by NMDA receptors, is in constant communication with dopaminergic and serotonergic pathways. Blockade of NMDA receptors by dizocilpine (B47880) significantly alters the function of these systems. Research indicates that dizocilpine administration can increase the behavioral effects induced by D1 dopamine (B1211576) receptor agonists like SKF 38393 and the D1/D2 agonist apomorphine. nih.gov Conversely, it reduces the locomotor response to the D2 dopamine receptor agonist quinpirole. nih.gov This suggests that a deficit in glutamate (B1630785) signaling, as induced by dizocilpine, plays a role in altering the balance between glutamatergic and dopaminergic systems. nih.gov
Furthermore, the integrity of the serotonergic system appears fundamental for the dopaminergic changes prompted by NMDA receptor blockade. nih.gov Studies have demonstrated that blocking serotonin (B10506) receptors can counteract the effects of dizocilpine on dopaminergic responses. nih.gov For instance, both the non-selective 5-HT1/5-HT2 antagonist methysergide (B1194908) and the more specific 5-HT2 antagonist ketanserin (B1673593) were able to prevent the dizocilpine-induced enhancement of responses to dopamine receptor stimulation. nih.gov This highlights a critical interaction triangle between glutamate, dopamine, and serotonin neurotransmission. nih.govnih.gov Dizocilpine has also been shown to bind to and inhibit the serotonin and dopamine transporters, further contributing to its complex pharmacological effects. wikipedia.org
Table 1: Effects of Dizocilpine on Dopaminergic Responses and Serotonergic Interplay
| Dopamine Agonist | Observed Effect with Dizocilpine | Effect of Serotonin Antagonist (e.g., Ketanserin) |
|---|---|---|
| SKF 38393 (D1 Agonist) | Increased grooming time nih.gov | Hampered potentiation nih.gov |
| Apomorphine (D1/D2 Agonist) | Increased stereotyped behavior nih.gov | Hampered potentiation nih.gov |
Modulation of Nicotinic Acetylcholine (B1216132) Receptors
Beyond the glutamatergic system, dizocilpine also interacts with nicotinic acetylcholine receptors (nAChRs). wikipedia.org Research has identified it as an antagonist of these receptors. wikipedia.org This interaction is reciprocal; for example, nicotine (B1678760) administration can reverse the memory-impairing effects caused by dizocilpine. nih.gov The nicotinic cholinergic system is known to modulate glutamatergic neurotransmission, in part by increasing glutamate release through presynaptic nAChRs. umich.edu Conversely, glutamate receptor agonists can stimulate the release of acetylcholine. umich.edu
The relationship is further nuanced by findings that sazetidine-A, a selective α4β2 nicotinic receptor desensitizing agent, can reverse attentional impairments caused by NMDA receptor blockade with dizocilpine. nih.gov This suggests that decreasing certain nAChR activity can counteract some of the cognitive deficits induced by dizocilpine, pointing to a complex regulatory balance between these two receptor systems. nih.gov
Interaction with Sigma Binding Sites
3-NCS-dizocilpine, as an electrophilic derivative of dizocilpine, has been specifically studied for its ability to interact with and acylate both phencyclidine (PCP) and sigma binding sites. nih.govnih.gov In vitro studies using guinea pig brain homogenates have shown that dizocilpine-based ligands, including a compound structurally related to this compound, produce a wash-resistant inhibition of both PCP binding sites (labeled by [3H]TCP) and sigma binding sites (labeled by [3H]DTG). nih.gov
Sigma receptors, particularly the sigma-1 subtype, are thought to modulate NMDA receptor function. jpp.krakow.pl Ligands for the sigma-1 receptor have been shown to lessen the learning impairments induced by dizocilpine. researchgate.net This suggests a functional potentiation of NMDA receptor-mediated responses by sigma-1 ligands, highlighting another layer of modulation relevant to the actions of dizocilpine and its derivatives. researchgate.net
Table 2: In Vitro Inhibition by Dizocilpine-Based Affinity Ligands
| Binding Site | Radioligand Used for Labeling | Effect of Dizocilpine-Based Ligand |
|---|---|---|
| Phencyclidine (PCP) Site | [3H]TCP | Wash-resistant inhibition nih.gov |
Involvement with Gamma-Aminobutyric Acid (GABA)ergic Systems
The primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, GABA, maintain a critical balance for proper brain function. frontiersin.org NMDA receptor antagonists like dizocilpine disrupt this equilibrium. Evidence suggests that NMDA receptors preferentially regulate cortical GABAergic interneurons. en-journal.org Blockade of these receptors can lead to a disinhibition of the medial prefrontal cortex and a subsequent increase in glutamate release, which may contribute to cognitive deficits. en-journal.org Some studies propose that excessive glutamate following NMDA antagonism may activate GABAergic interneurons, which in turn modulate the activity of pyramidal neurons. en-journal.org The functional consequence is complex, but it underscores the tight coupling of the glutamate and GABA systems. The effects of NMDA receptor blockade on impulsivity have been shown to be antagonized by GABAA receptor antagonists, further demonstrating this intricate interaction. en-journal.org
Influence on Redox Metabolism and Associated Oxidative Stress Responses
The metabolism of dizocilpine can lead to the formation of oxidative metabolites, specifically in the hydroxylamine (B1172632) and phenolic categories. nih.gov This metabolic pathway suggests the participation of redox entities like hydroxylamine, nitroxide, and nitrosonium, which can engage in electron transfer and radical formation. nih.govnih.gov Such processes can, in turn, lead to oxidative stress through the generation of reactive oxygen species (ROS). nih.gov
The relationship between NMDA receptor function and redox state is bidirectional. The NMDA receptor itself is regulated by the surrounding redox environment. unil.ch Therefore, the introduction of a compound like dizocilpine not only blocks the receptor but may also initiate a cascade of oxidative events that can further alter neuronal function. nih.gov Studies have shown that dizocilpine can induce the oxidation of proteins involved in cellular energy metabolism. frontiersin.org This influence on redox metabolism represents a significant, non-channel-blocking mechanism through which dizocilpine exerts its biological effects. nih.gov
Integration with Endogenous Modulators of NMDA Receptor Function (e.g., Endobain E)
The function of the NMDA receptor is not only governed by neurotransmitters and exogenous drugs but also by endogenous modulatory substances. One such factor, isolated from rat cerebral cortex, is termed "endobain E". nih.gov This substance has been shown to allosterically decrease the binding of [3H]dizocilpine to the NMDA receptor. nih.govnih.gov Kinetic studies revealed that endobain E increases the dissociation rate of [3H]dizocilpine without affecting its association rate, which is characteristic of an allosteric interaction. nih.gov
Interestingly, the modulatory effect of endobain E is highly dependent on pH. In ischemic conditions, where tissue pH typically decreases, the inhibitory effect of endobain E on dizocilpine binding is dramatically enhanced. nih.gov At a normal pH of 7.4, endobain E decreases [3H]dizocilpine binding by about 25%, but at a lower pH of 6.5, this inhibition increases to 90%. nih.gov This demonstrates that the interaction of dizocilpine with the NMDA receptor can be significantly influenced by the local physiological state of the brain tissue and the presence of endogenous modulators. nih.gov
Translational Research Implications and Future Directions in Dizocilpine Derivative Research
Advancing the Understanding of Glutamatergic Dysregulation in Neurological and Psychiatric Disorders
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its proper regulation is essential for normal neuronal function, including learning and memory. wikipedia.orgebi.ac.uk The dysregulation of the glutamatergic system, particularly involving the NMDA receptor, is implicated in the pathology of numerous neurological and psychiatric conditions. ebi.ac.ukabcam.com Overactivation of these receptors can lead to excitotoxicity, a process where excessive calcium influx triggers neuronal damage and death, a key factor in neurodegenerative diseases and injury from stroke. wikipedia.org Conversely, hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia. researchgate.net
Dizocilpine (B47880) (MK-801), a potent and selective non-competitive NMDA receptor antagonist, has been an invaluable tool in modeling these disease states. wikipedia.orgnih.gov By blocking the NMDA receptor's ion channel, dizocilpine can mimic the symptoms of psychosis and cognitive deficits associated with schizophrenia in animal models. ebi.ac.uknih.govncats.io A single administration of dizocilpine in rodents can successfully model both the positive and negative symptoms of schizophrenia, providing a robust platform for studying the underlying neurobiology of the disorder and for testing potential antipsychotic therapies. ncats.io
This research has solidified the "glutamate hypothesis" of schizophrenia, suggesting that dysfunction in NMDA receptor-mediated neurotransmission, particularly in GABAergic interneurons, may be a core feature of the illness. abcam.com Furthermore, the neuroprotective effects of dizocilpine observed in animal models of ischemia and neurodegeneration have highlighted the destructive role of excitotoxicity in conditions like stroke and Alzheimer's disease, even though its own psychotropic effects have prevented its clinical use in humans. wikipedia.orgnih.govnih.gov
| Disorder | Associated Glutamatergic Dysregulation | Relevance of Dizocilpine/Derivatives |
|---|---|---|
| Schizophrenia | NMDA Receptor Hypofunction | Used to induce schizophrenia-like symptoms in animal models to study pathophysiology and test novel therapies. researchgate.netncats.io |
| Stroke / Ischemia | Excitotoxicity due to excessive glutamate release | Demonstrates neuroprotective potential by blocking excitotoxic cell death in preclinical models. wikipedia.orgnih.gov |
| Alzheimer's Disease | Excitotoxicity and altered NMDA receptor function | Research with antagonists informs the development of safer modulators; aberrations in NMDA receptor function are implicated in the disease. abcam.comnih.gov |
| Epilepsy | Excessive excitatory signaling | Anticonvulsant properties in animal models highlight the role of NMDA receptors in seizure activity. nih.govsemanticscholar.org |
Potential for Developing Highly Specific Research Tools and Pharmacological Probes based on 3-Ncs-dizocilpine
The utility of dizocilpine extends beyond disease modeling into the realm of fundamental receptor pharmacology. To precisely map and characterize NMDA receptors, researchers require highly specific ligands. This compound, also known as (+)-3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine, is a derivative of dizocilpine specifically designed for this purpose. nih.gov
The key modification is the addition of an isothiocyanate group (-N=C=S). This group is electrophilic and can form a stable, covalent bond with nucleophilic residues (like amino or sulfhydryl groups) on its target protein. This makes this compound an irreversible or "wash-resistant" ligand for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. nih.gov
Research has shown that (+)-3-NCS-dizocilpine is a potent and selective electrophilic affinity label for this site. nih.gov At a concentration of 100 nM, it irreversibly labels approximately 50% of available PCP binding sites. nih.gov Its high affinity and selectivity mean it binds strongly to the intended target with minimal binding to other receptors, such as opioid, benzodiazepine, or dopamine (B1211576) receptors, at similar concentrations. nih.gov This specificity is crucial for accurately studying the NMDA receptor without confounding results from off-target effects. Such irreversible probes are invaluable for:
Receptor Identification and Isolation: By covalently tagging the receptor, researchers can isolate the entire receptor-ligand complex for detailed structural analysis.
Mapping Binding Sites: These tools help elucidate the precise amino acids that constitute the binding pocket.
Quantitative Receptor Studies: They allow for the accurate measurement of receptor density in different brain regions or under various pathological conditions.
The development of this compound demonstrates how the chemical scaffold of a known drug can be modified to create a highly specialized pharmacological probe, thereby facilitating a deeper understanding of receptor structure and function. nih.gov
| Compound | Binding Type | Target Site | Key Feature | Research Utility |
|---|---|---|---|---|
| Dizocilpine (MK-801) | Non-competitive (Reversible) | PCP site in NMDA receptor channel | High-affinity open channel blocker. abcam.com | Functional studies, disease modeling. |
| (+)-3-NCS-dizocilpine | Covalent (Irreversible) | PCP site in NMDA receptor channel | Isothiocyanate group forms a covalent bond. nih.gov | Receptor labeling, isolation, and structural analysis. nih.gov |
Q & A
Q. How can researchers verify the chemical identity and purity of synthesized 3-Ncs-dizocilpine?
To confirm identity and purity, employ a multi-analytical approach:
- Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H, ¹³C) with published reference spectra to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Use standardized gradients and retention times to assess purity (>95% recommended for pharmacological studies).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency for novel compounds.
For known compounds, cite prior literature; for novel derivatives, include full characterization in the main manuscript or supplementary materials .
Q. What experimental design considerations are critical for in vitro assays involving this compound?
- Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Control Groups : Include vehicle (e.g., DMSO) and positive controls (e.g., MK-801 for NMDA receptor antagonism).
- Replicate Validity : Perform triplicate experiments across independent batches to account for batch variability.
- Temporal Dynamics : Assess time-dependent effects (e.g., pre-incubation vs. co-administration).
Document methods in sufficient detail for reproducibility, adhering to journal guidelines for supplementary data .
Advanced Research Questions
Q. How should researchers resolve contradictory findings in this compound’s neuropharmacological effects across studies?
Contradictions often arise from methodological variability. Address these by:
- Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify confounding variables (e.g., species differences, dosing regimens).
- Mechanistic Profiling : Conduct receptor-binding assays (e.g., radioligand displacement) to clarify off-target interactions.
- Statistical Re-Evaluation : Apply Bayesian or mixed-effects models to account for heterogeneity in experimental conditions .
Q. What strategies optimize the integration of this compound data into multi-omics frameworks for neurodegenerative disease research?
- Data Harmonization : Use platforms like MetaboAnalyst or STRING to align transcriptomic/proteomic datasets with this compound’s pathway modulation.
- Network Pharmacology : Map compound-target interactions using tools like STITCH or Cytoscape to identify synergistic/antagonistic nodes.
- Validation : Prioritize orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) to confirm omics-derived hypotheses .
Q. How can researchers design ethically compliant studies involving this compound in animal models of cognitive dysfunction?
- FINER Criteria : Ensure questions are Feasible (sample size justified by power analysis), Novel (address gaps in NMDA receptor modulation), and Ethical (3Rs compliance: Replacement, Reduction, Refinement).
- Behavioral Assays : Use Morris water maze or fear conditioning with sham-operated controls to minimize distress.
- Transparency : Pre-register protocols on platforms like Open Science Framework and disclose all modifications to standard methods .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxicity of this compound?
- Nonlinear Regression : Fit sigmoidal models to toxicity data (e.g., GraphPad Prism).
- Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models for longitudinal studies.
- Multivariate Adjustments : Control for covariates (e.g., age, genetic background) via ANCOVA or machine learning (e.g., random forests) .
Q. How should literature reviews on this compound’s mechanism of action be structured to avoid bias?
- Scoping Review Framework (Arksey & O’Malley, 2005): Define objectives, systematically map databases (PubMed, Scopus), and consult domain experts to validate inclusion/exclusion criteria.
- Critical Appraisal : Use tools like ROBIS to assess study quality and highlight conflicts of interest.
- Gap Analysis : Tabulate unresolved questions (e.g., long-term synaptic plasticity effects) to guide future hypotheses .
Data Management and Reproducibility
Q. What are best practices for archiving and sharing raw this compound datasets?
- FAIR Principles : Ensure data are Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (standardized formats like .csv), and Reusable (metadata detailing experimental conditions).
- Code Sharing : Publish analysis scripts (e.g., R/Python) on GitHub with version control.
- Ethical Compliance : Anonymize human-derived data (if applicable) and adhere to GDPR/HIPAA .
Q. How can researchers mitigate batch effects in high-throughput screening of this compound analogs?
- Randomization : Distribute compound plates across multiple runs.
- Normalization : Apply Z-score or quantile normalization to raw readouts.
- Blinding : Use automated liquid handlers to minimize operator bias .
Hypothesis Development
What frameworks assist in formulating translational research questions for this compound in psychiatric disorders?
- PICO Framework : Define Population (e.g., schizophrenia patients), Intervention (this compound dosing), Comparison (standard antipsychotics), Outcome (PANSS score reduction).
- Translational Gradients : Bridge preclinical findings (rodent models) to clinical endpoints via biomarker validation (e.g., fMRI for glutamatergic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
